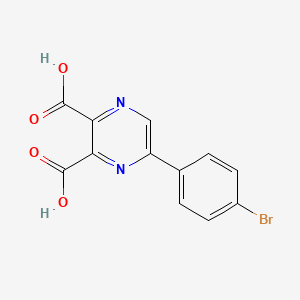

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid

Description

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid is a pyrazine derivative functionalized with a bromophenyl substituent and two carboxylic acid groups. The bromophenyl group introduces steric bulk and electron-withdrawing effects, which influence coordination chemistry, solubility, and reactivity compared to unsubstituted or differently substituted analogs .

Properties

IUPAC Name |

5-(4-bromophenyl)pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWADTGRTGSIELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of 4-bromobenzaldehyde with pyrazine-2,3-dicarboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromophenyl group or the pyrazine ring.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazine compounds .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazine derivatives, including 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid, in combating tuberculosis. The compound has demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis.

Case Study: Antimycobacterial Evaluation

A study evaluated the antimycobacterial properties of various pyrazine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined through in vitro assays.

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| This compound | 1.56 | High |

| Pyrazinamide (standard) | 12.5–25 | High |

| Isoniazid (standard) | 100 | Moderate |

The results indicated that the compound exhibited high activity comparable to established antitubercular agents like Pyrazinamide .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development, particularly in treating infectious diseases. Its ability to inhibit specific bacterial enzymes has been explored through molecular docking studies.

Molecular Docking Insights

In silico experiments suggest that the binding affinity of this compound to decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a target for tuberculosis treatment, is favorable. This finding supports its potential as a lead compound for further pharmaceutical development .

Material Science Applications

Beyond its biological applications, this compound has been investigated for its properties in material science.

Case Study: Crystal Structure Analysis

Research into the crystal structures of pyrazine-based compounds has revealed their role in developing novel materials with unique magnetic and electronic properties. The incorporation of bromophenyl groups enhances these characteristics, making them suitable for applications in organic electronics and sensors .

Synthesis and Industrial Relevance

The synthesis of this compound can be achieved through various methods, which are scalable for industrial production. The processes typically involve straightforward steps that yield high purity and yield under mild conditions.

Synthesis Overview

| Step Description | Conditions | Yield (%) |

|---|---|---|

| Reaction with brominated phenyl compounds | Mild acidic conditions | High |

| Purification via crystallization | Room temperature | Moderate |

Such efficient synthetic routes make this compound feasible for large-scale applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and pyrazine ring play crucial roles in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -NO₂) increase the acidity of carboxylic acids, promoting deprotonation and enhancing coordination with transition metals .

- Steric effects : Bulky substituents (e.g., bromophenyl) may limit ligand flexibility, affecting the geometry of metal-organic frameworks (MOFs) or polymers. For example, pyrazine-2,3-dicarboxylate forms 3D networks with Ca²⁺, but bulkier groups could reduce connectivity .

Comparison Insights :

- The bromophenyl variant would likely follow similar pathways (e.g., amidation or esterification), though yields may vary due to steric hindrance from the bromine atom.

- Decarboxylation risks, observed in esterification of certain analogs (e.g., compound 16 in ), could be exacerbated with bulky substituents .

2.4. Physicochemical Properties

Substituents influence solubility, melting points, and stability:

Analysis :

- Bromine’s hydrophobicity reduces aqueous solubility compared to -NO₂ or -COOH analogs, limiting biological applications but favoring MOF synthesis in non-aqueous media.

- Thermal stability is enhanced by aromatic and halogen substituents, as seen in related coordination polymers .

Biological Activity

5-(4-Bromophenyl)pyrazine-2,3-dicarboxylic acid is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a bromophenyl group and two carboxylic acid functionalities. This unique structure may enhance its solubility and reactivity, which are critical for biological activity.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis and other pathogens. A study highlighted that modifications to the pyrazine structure could lead to increased lipophilicity and enhanced antimicrobial activity, suggesting that this compound may possess similar properties .

Anticancer Potential

Pyrazine derivatives have been explored for their anticancer activities. Recent studies have demonstrated that certain pyrazine hybrids exhibit potent inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for cell proliferation inhibition. For example, some derivatives showed IC50 values as low as 0.13 μM against A549 lung cancer cells . Such findings suggest that this compound may also exert anticancer effects worthy of further exploration.

The mechanism by which pyrazine derivatives exert their biological effects often involves interaction with specific molecular targets. The presence of the carboxylic acid groups may facilitate hydrogen bonding with biological molecules, enhancing binding affinity and specificity towards enzymes or receptors involved in disease processes .

Case Studies

Several studies have documented the biological activities of structurally related compounds:

- Antimycobacterial Activity : A series of substituted pyrazine-2-carboxylic acids demonstrated high antimycobacterial activity against Mycobacterium tuberculosis, with MIC values indicating strong inhibitory effects .

- Anticancer Activity : Research on various pyrazine derivatives revealed significant anticancer activity across multiple cell lines, suggesting a broad spectrum of action against different types of cancer .

Table 1: Comparative Biological Activity of Pyrazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.